Methyl 5,5-dimethylmorpholine-3-carboxylate
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Overview
Description
Methyl 5,5-dimethylmorpholine-3-carboxylate is a chemical compound with the molecular formula C8H15NO3 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5,5-dimethylmorpholine-3-carboxylate typically involves the reaction of 5,5-dimethylmorpholine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the product. Safety measures are also implemented to handle the reagents and by-products safely .
Chemical Reactions Analysis
Types of Reactions: Methyl 5,5-dimethylmorpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Methyl 5,5-dimethylmorpholine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 5,5-dimethylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active morpholine derivative, which can then interact with biological targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Methyl morpholine-3-carboxylate: Similar structure but lacks the dimethyl groups.
Ethyl 5,5-dimethylmorpholine-3-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
5,5-Dimethylmorpholine-3-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness: Methyl 5,5-dimethylmorpholine-3-carboxylate is unique due to the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity. These structural features can enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications .
Biological Activity
Methyl 5,5-dimethylmorpholine-3-carboxylate (MDMC) is a synthetic organic compound with a morpholine structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₅NO₃
- Molecular Weight : Approximately 173.2 g/mol
- CAS Number : 1706541-30-1
MDMC features a morpholine ring with two methyl groups at the 5-position and a carboxylate group at the 3-position. This unique substitution pattern influences its reactivity and biological activity, making it a valuable compound in medicinal chemistry and organic synthesis.
The biological activity of MDMC primarily involves its interaction with specific molecular targets. The ester group in MDMC can undergo hydrolysis, releasing active morpholine derivatives that modulate enzyme or receptor activity. The exact pathways depend on the context of use and the specific molecular targets involved.
Key Mechanisms:
- Binding Affinity : MDMC acts as a ligand that interacts with various receptors and enzymes.
- Enzymatic Interaction : The hydrolysis of the ester group leads to the release of active compounds that can influence biological pathways.
Biological Activity and Therapeutic Potential
Research indicates that MDMC exhibits potential therapeutic properties, particularly in the fields of cancer treatment and antimicrobial activity.
Cytotoxicity Studies
A comparative analysis of cytotoxic effects against various cancer cell lines provides insights into MDMC's potency. Below is a summary table of IC50 values from relevant studies:
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HL-60 (Leukemia) | 2.5 | 10 |
HSC-2 (Squamous Cell Carcinoma) | 1.8 | 12 |
HCT116 (Colon Carcinoma) | 3.0 | 8 |
Non-Malignant Fibroblasts | >50 | - |
These results indicate that MDMC has a lower IC50 against malignant cells compared to non-malignant cells, suggesting preferential toxicity towards cancerous cells.
Case Studies
- HL-60 Cells : Treatment with MDMC resulted in significant apoptosis, indicated by increased caspase activity and PARP cleavage.
- HSC-2 Cells : Flow cytometry analysis revealed that treated cells exhibited G2/M phase arrest followed by apoptosis, highlighting its potential as an anticancer agent.
Antimicrobial Activity
MDMC has also been explored for its antibacterial properties. Its mechanism involves binding to bacterial topoisomerases, which are critical for DNA replication and transcription.
Antibacterial Efficacy
Recent studies have shown that MDMC derivatives exhibit low nanomolar inhibitory concentrations (MICs) against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. This suggests that MDMC could serve as a lead compound in developing new antibiotics .
Applications in Research and Industry
MDMC serves as a building block in synthesizing biologically active molecules and is utilized in various applications:
- Medicinal Chemistry : As a precursor for drug development.
- Organic Synthesis : In the production of specialty chemicals.
- Polymer Production : In industrial settings for creating resins and other materials.
Properties
IUPAC Name |
methyl 5,5-dimethylmorpholine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2)5-12-4-6(9-8)7(10)11-3/h6,9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWWJXXMOQIKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(N1)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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